molecular formula C29H32Cl2N6 B587038 Piperaquine D6 CAS No. 1261394-71-1

Piperaquine D6

カタログ番号: B587038
CAS番号: 1261394-71-1
分子量: 541.554
InChIキー: UCRHFBCYFMIWHC-QLFBILJTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperaquine D6 is a deuterated form of piperaquine, an antimalarial agent. Piperaquine is a bisquinoline compound that was first synthesized in the 1960s and used extensively in China for the treatment and prophylaxis of malaria. The deuterated form, this compound, is used in pharmacokinetic studies as an internal standard due to its stability and similarity to the non-deuterated form .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Piperaquine D6 involves the incorporation of deuterium atoms into the piperaquine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of 4,7-dichloroquinoline with piperazine in the presence of a deuterated solvent to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for use in pharmacokinetic studies .

化学反応の分析

Types of Reactions: Piperaquine D6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Piperaquine D6 is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as an internal standard in analytical chemistry for the quantification of piperaquine in biological samples.

    Biology: Employed in studies investigating the pharmacokinetics and metabolism of piperaquine.

    Medicine: Used in clinical trials to monitor the concentration of piperaquine in plasma and other biological fluids.

    Industry: Utilized in the development and quality control of antimalarial drugs

作用機序

Piperaquine D6, like its non-deuterated counterpart, exerts its antimalarial effects by disrupting the detoxification of heme within the parasite’s digestive vacuole. This disruption leads to the accumulation of toxic heme, which ultimately kills the parasite. The exact molecular targets and pathways involved in this process are similar to those of chloroquine, another antimalarial agent .

類似化合物との比較

Uniqueness of Piperaquine D6: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for more accurate pharmacokinetic studies. Its use as an internal standard in analytical methods ensures precise quantification of piperaquine in biological samples, making it invaluable in research and clinical settings .

生物活性

Piperaquine D6, a derivative of the antimalarial compound piperaquine, has garnered attention for its biological activity, particularly in the treatment of malaria. This article synthesizes current research findings, pharmacokinetic data, and case studies to provide a comprehensive overview of its biological activity.

Overview of this compound

Piperaquine is classified as a 4-aminoquinoline compound and is primarily used in combination therapies for malaria treatment. Its mechanism of action involves the accumulation within the food vacuole of Plasmodium falciparum, where it inhibits the polymerization of heme into hemozoin, leading to parasite death . The D6 variant specifically refers to a stable isotope-labeled form used in pharmacokinetic studies to trace metabolic pathways and assess drug interactions.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. Key findings include:

  • Absorption : After oral administration, piperaquine reaches peak plasma concentrations approximately 5 hours post-dose .
  • Elimination Half-Life : The elimination half-life is notably prolonged, ranging from 3 to 10 days, which supports its use in long-term malaria treatments .
  • Volume of Distribution : Piperaquine exhibits a large volume of distribution, indicating extensive tissue binding .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Peak Plasma Concentration~5 hours post-administration
Elimination Half-Life3-10 days
Volume of DistributionHigh

Biological Activity

This compound demonstrates potent antimalarial activity against both chloroquine-sensitive and resistant strains of P. falciparum. In vitro studies report IC50 values (the concentration required to inhibit 50% of parasite growth) ranging from 7.8 to 78.3 nM, indicating significant efficacy . The variability in IC50 values can be attributed to differences in strain susceptibility and experimental conditions.

The primary mechanism involves:

  • Inhibition of Heme Polymerization : Piperaquine accumulates in the food vacuole, disrupting the conversion of toxic heme into non-toxic hemozoin.
  • Lack of Cross-Resistance : Studies indicate that mutations associated with chloroquine resistance do not affect piperaquine accumulation or efficacy, suggesting a favorable profile for treating resistant malaria strains .

Case Studies

A notable study investigated the effectiveness of piperaquine monotherapy using an induced blood stage malaria model. Participants received varying doses (480 mg, 640 mg, and 960 mg), with results indicating a dose-dependent response in parasite clearance rates:

Table 2: Parasite Clearance Rates by Dose

Cohort (Piperaquine Dose)Number of ParticipantsParasite Reduction Ratio (PRR)Parasite Clearance Half-Life (t1/2)
1 (960 mg)42951 (95% CI: 1520–5728)4.16 hours (95% CI: 3.84–4.54)
2 (640 mg)7586 (95% CI: 351–978)5.22 hours (95% CI: 4.83–5.68)
3A (480 mg)6841 (95% CI: 515–1373)4.94 hours (95% CI: 4.61–5.33)

This study highlighted that higher doses significantly accelerated parasite clearance compared to lower doses, emphasizing the importance of dosing strategies in treatment regimens .

特性

IUPAC Name

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32Cl2N6/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29/h2-9,20-21H,1,10-19H2/i1D2,10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRHFBCYFMIWHC-QLFBILJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl)C([2H])([2H])N4CCN(CC4)C5=C6C=CC(=CC6=NC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。